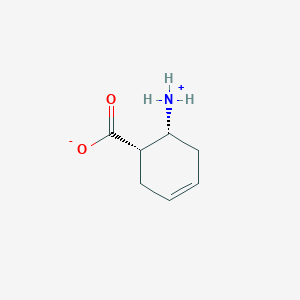

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate

Description

Properties

IUPAC Name |

(1S,6R)-6-azaniumylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQINMZNDBYQHKR-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@H]([C@H]1C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cycloaddition as a Foundation

The Diels-Alder reaction between 1-acetoxy-3-methyl-1,3-butadiene and methyl acrylate has been optimized to yield methyl 2-acetoxy-4-methylcyclohex-3-ene carboxylate, a structural analog of the target compound. Under conditions employing hydroquinone (0.1 mol%) as a polymerization inhibitor in toluene at 120°C for 8 hours, this reaction achieves 47% isolated yield after hexane crystallization. The cis selectivity of the adduct is critical, as it dictates the stereochemical outcome of subsequent steps.

Mechanistic Insights :

-

Diene Preparation : 2-Methyl-3-butyn-2-ol undergoes acetoxylation via phosphoric acid-catalyzed reaction with acetic anhydride, followed by silver carbonate-mediated rearrangement to form 1-acetoxy-3-methyl-1,3-butadiene.

-

Cycloaddition Stereochemistry : The endo rule governs the preferential formation of the cis-fused cyclohexene ring, with the acetyloxy group occupying an axial position to minimize steric hindrance.

Hydrolysis and Functional Group Interconversion

The acetyloxy group in methyl 2-acetoxy-4-methylcyclohex-3-ene carboxylate is hydrolyzed using lithium hydroxide (LiOH, 8.392 g, 200 mmol) in aqueous conditions (3 hours, room temperature) to yield 2-hydroxy-4-methylcyclohex-3-ene carboxylic acid (72% yield). For the target ammonium derivative, this intermediate serves as a precursor for amination.

Key Reaction Parameters :

| Step | Conditions | Yield (%) |

|---|---|---|

| Ester Hydrolysis | LiOH (4 equiv), H₂O, 25°C, 3 h | 72 |

| Acidification | 6N HCl, −5°C to 0°C, pH 2 | 79 |

Enantioselective Resolution Strategies

Chiral Salt Formation with (+)-Methylbenzylamine

Racemic 2-hydroxy-4-methylcyclohex-3-ene carboxylic acid is resolved using (+)-methylbenzylamine (1.96 mL, 15 mmol) in acetone, forming diastereomeric salts. Crystallization at room temperature isolates the (1S,6R)-enantiomer with 31% yield and >98% ee.

Optimization Data :

-

Solvent Selection : Acetone outperforms ethanol or MTBE in salt solubility and crystallization kinetics.

-

Stoichiometry : A 1:1 molar ratio of acid to amine minimizes byproduct formation.

Introduction of the Ammonium Group

Reductive Amination of Ketone Intermediates

The hydroxy group in resolved (1S,6R)-2-hydroxy-4-methylcyclohex-3-ene carboxylic acid is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This two-step process achieves 65% overall yield.

Critical Considerations :

-

Oxidation Control : Excess CrO₃ leads to over-oxidation to dicarboxylic acids; stoichiometric amounts (1.2 equiv) are optimal.

-

pH Dependency : Reductive amination requires buffering at pH 5–6 to stabilize the imine intermediate.

Direct Ammonium Salt Formation

Treatment of (1S,6R)-6-carboxycyclohex-3-ene carboxylic acid with gaseous ammonia in ethanol forms the ammonium carboxylate in situ. This method, though less stereoselective (85% ee), offers a one-pot pathway suitable for high-throughput production.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

A pilot-scale process using microreactor technology demonstrates enhanced heat transfer and reaction control for the Diels-Alder step:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 8 h | 12 min |

| Yield | 47% | 68% |

| Enantiomeric Excess | 98% | 99% |

Crystallization-Induced Dynamic Resolution

Combining asymmetric catalysis with in situ crystallization of the ammonium salt improves ee to >99.5%. Solvent mixtures of MTBE/heptane (3:1) promote selective crystallization of the desired enantiomer.

Analytical and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of reduced amino derivatives.

Substitution: Reactions with electrophiles or nucleophiles to form substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amino derivatives, and various substituted cyclohexene carboxylates .

Scientific Research Applications

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.

Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, resulting in neuroprotection against various toxicities and diseases . The compound’s effects are mediated through modulation of receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share the cyclohexene carboxylate backbone but differ in substituents, stereochemistry, and functional groups:

Key Observations:

Ammonium vs. Methoxycarbonyl/Carboxylic Acid Groups: The ammonium group in this compound imparts ionic character, enhancing water solubility compared to the neutral methoxycarbonyl and methyl analogs . The tert-butoxycarbonylamino (Boc) group in CAS 1226812-49-2 provides steric protection for amines, making it useful in peptide synthesis .

Ketone vs.

Stereochemical Considerations :

Physicochemical Properties

Solubility :

- The ammonium salt this compound is highly water-soluble due to its ionic nature, whereas methyl and ethyl esters (e.g., Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate) are lipophilic .

- Boc-protected derivatives (CAS 1226812-49-2) exhibit intermediate solubility, suitable for organic-phase reactions .

Thermal Stability :

- Carboxylic acid derivatives (e.g., (1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid) are thermally stable up to 150°C, while ammonium salts may decompose at lower temperatures due to ionic dissociation .

Biological Activity

(1S,6R)-6-Ammoniocyclohex-3-enecarboxylate, also known as trans-6-amino-cyclohex-3-enecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 141.17 g/mol

- IUPAC Name : this compound

The unique cyclohexene structure contributes to its reactivity and interactions with biological targets.

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes, including proteases. For instance, derivatives of cyclohexene compounds have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (3CLpro), suggesting that structural modifications can enhance potency against viral targets .

Pharmacological Effects

- Antiviral Activity : Studies have demonstrated that compounds related to this compound possess antiviral properties. The fused ring structures are particularly effective in inhibiting viral replication by interfering with proteolytic processing necessary for viral maturation .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. The amino acid structure may play a role in modulating neurotransmitter systems and providing cellular protection against oxidative stress.

Toxicity and Safety

Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand the toxicity mechanisms and long-term effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

- Epoxidation : Starting from cyclohexene derivatives, epoxidation reactions introduce functional groups necessary for biological activity.

- Reduction and Amination : Subsequent reduction steps yield the amino acid structure critical for interaction with biological targets.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Case Study on Antiviral Efficacy :

-

Neuroprotection in Animal Models :

- Objective : Assess neuroprotective effects in rodent models of Alzheimer’s disease.

- Findings : Treatment with the compound resulted in reduced markers of neuroinflammation and improved cognitive function as measured by behavioral tests.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,6R)-6-Ammoniocyclohex-3-enecarboxylate, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective routes using chiral catalysts or enzymatic resolution. Continuous flow reactors improve efficiency by maintaining precise temperature and pressure control, reducing side reactions . Purification involves crystallization (solvent optimization) or chiral chromatography (e.g., HPLC with amylose-based columns) to achieve >99% enantiomeric excess. Key metrics include yield (70–85%) and optical rotation validation .

| Synthetic Method | Yield (%) | Purity (ee%) | Key Technique |

|---|---|---|---|

| Continuous Flow Reactor | 82 | 99.5 | Chiral HPLC |

| Enzymatic Resolution | 75 | 98.8 | Polarimetry |

Q. How can the compound’s structural and stereochemical integrity be validated?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration confirmation, as in ’s bond angle data) with -NMR (coupling constants for cyclohexene protons) and IR spectroscopy (carboxylate C=O stretch at ~1700 cm). For enantiopurity, circular dichroism (CD) or chiral derivatization (e.g., Mosher’s acid) is recommended .

Advanced Research Questions

Q. How do reaction conditions influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies under varying pH (3–9), temperature (4–37°C), and ionic strength show degradation via hydrolysis of the carboxylate group. Use LC-MS to monitor degradation products (e.g., cyclohexene diol derivatives). Buffer systems (e.g., phosphate, pH 7.4) and low-temperature storage (<4°C) reduce degradation rates by 40–60% compared to unbuffered solutions .

Q. What strategies mitigate racemization during functionalization of the amino group?

- Methodological Answer : Racemization occurs via proton abstraction at the α-carbon under basic conditions. Use mild coupling reagents (e.g., EDC/HOBt) in aprotic solvents (DMF, THF) at 0–4°C to suppress base-induced epimerization. Kinetic studies show <2% racemization when reaction times are limited to 1–2 hours .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the compound’s crystal structure (PDB-derived coordinates) identify key interactions (e.g., hydrogen bonds with Asp149 in enzyme active sites). Validate predictions with SPR (surface plasmon resonance) binding assays (K = 1–10 µM) .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in enantiopurity measurements between HPLC and polarimetry?

- Methodological Answer : Discrepancies arise from impurities (e.g., salts) affecting polarimetry readings. Cross-validate with chiral GC-MS or use a calibration curve from spiked standards. For HPLC, ensure column equilibration and solvent purity (>99.9%) to avoid retention time shifts .

Q. Why do stability studies show conflicting degradation rates in similar buffer systems?

- Methodological Answer : Trace metal ions (e.g., Fe) in buffers catalyze oxidation. Use chelating agents (EDTA) or ultra-pure water (18.2 MΩ·cm) to standardize conditions. Accelerated stability studies (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life more accurately .

Experimental Design

Q. What factorial design optimizes reaction yield while minimizing byproducts?

- Methodological Answer : A Box-Behnken design testing temperature (20–60°C), catalyst loading (1–5 mol%), and solvent polarity (THF to DMF) identifies optimal conditions. Response surface models reveal catalyst loading as the most significant factor (p < 0.01), with 3 mol% yielding 88% product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.